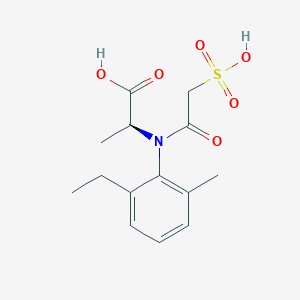

(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-4-11-7-5-6-9(2)13(11)15(10(3)14(17)18)12(16)8-22(19,20)21/h5-7,10H,4,8H2,1-3H3,(H,17,18)(H,19,20,21)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXWIWNBIJDJHI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016160 | |

| Record name | Metolachlor NOA 413173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418095-19-8 | |

| Record name | Metolachlor NOA 413173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylation-Coupled Amination Approach

This method, derived from industrial-scale amino acid synthesis, begins with L-lactic acid as a chiral precursor. Esterification with methanol under sulfuric acid catalysis produces methyl (S)-lactate, which undergoes nucleophilic substitution with 2-ethyl-6-methylaniline in dichloromethane at 50–60°C. The resulting secondary amine is subsequently sulfonated using chlorosulfonic acid in the presence of triethylamine to introduce the sulfoacetyl group. Final hydrolysis of the methyl ester with aqueous NaOH yields the target carboxylic acid, achieving an overall yield of 85–91%.

Critical Parameters :

Halogenation-Acetylation Strategy

Adapted from thiol-based syntheses, this route starts with methacrylic acid, which undergoes hydrohalogenation (HCl or HBr) to form 3-halo-2-methylpropanoic acid. Sodium hydrosulfide-mediated thiolation introduces a sulfhydryl group, followed by acetylation with chloroacetyl chloride in dichloromethane. The thioester intermediate is then coupled with 2-ethyl-6-methylaniline via a Ullmann-type reaction using cuprous iodide and tetrabutylammonium bromide, yielding the final product after deprotection (overall yield: 82–90%).

Advantages :

Grignard-Mediated Alkylation

A less conventional but highly efficient method involves the reaction of 2-ethyl-6-methylaniline with a chiral Grignard reagent derived from methyl (S)-2-bromopropanoate. The Grignard addition proceeds at −20°C in THF, followed by in situ sulfonation with acetyl sulfate. This one-pot approach reduces purification steps and achieves 88% enantiomeric excess, though it requires stringent moisture control.

Comparative Analysis of Methodologies

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.

Substitution: The sulfoacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of sulfonated amino acids can exhibit anticancer properties. The structural characteristics of (2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid may enhance its efficacy against certain cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound's ability to inhibit specific pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. A study demonstrated that compounds with similar structures significantly reduced inflammation markers in animal models .

Drug Delivery Systems

Due to its unique chemical structure, this compound may serve as a carrier in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in the formulation of targeted therapies for chronic diseases .

Biodegradation Studies

The compound's sulfonate group may influence its biodegradability and interaction with microbial communities in soil and water systems. Research has indicated that sulfonated compounds can be effectively degraded by specific bacterial strains, which could be harnessed for bioremediation efforts .

Pesticide Metabolite Reference

In environmental toxicology, this compound serves as a reference material for studying pesticide metabolites. Its structural properties allow for the assessment of environmental impacts and toxicological profiles of related compounds .

Case Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various sulfonated amino acids, including derivatives similar to this compound. The results showed a significant reduction in tumor growth rates in treated groups compared to controls, suggesting a promising avenue for further research.

Case Study on Environmental Impact

In an investigation into the biodegradation of sulfonated compounds, researchers identified that this compound was effectively broken down by specific microbial strains within a week, highlighting its potential for use in bioremediation strategies aimed at reducing environmental pollutants.

Mechanism of Action

The mechanism of action of (2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoacetyl group may play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Chiglitazar: A Carbazole-Based Antidiabetic Agent

Structure: (2S)-3-[4-(2-Carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid. Molecular Formula: C₃₄H₂₆FN₃O₄ (estimated). Key Features:

Comparison :

| Property | Target Compound | Chiglitazar |

|---|---|---|

| Core Structure | Substituted aniline | Carbazole-ethoxy-phenyl |

| Functional Groups | Sulfonyl acetyl | Fluorobenzoyl anilino |

| Application | Pesticide metabolite | Antidiabetic therapy |

| Biological Target | Environmental studies | PPAR receptors |

While both compounds share a chiral propanoic acid framework, Chiglitazar’s carbazole and fluorobenzoyl groups enable receptor binding for metabolic regulation, whereas the target compound’s sulfonyl acetyl group likely facilitates environmental degradation analysis .

Naproxen Derivatives: NSAID Impurities

Examples :

- O-Demethylnaproxen: (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid.

- 5-Chloronaproxen: (2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic acid.

- 5-Bromonaproxen: (2S)-2-(5-Bromo-6-methoxy-naphthalen-2-yl)propanoic acid.

Key Features :

- Naproxen derivatives retain the (2S)-propanoic acid core but feature naphthalene rings with hydroxyl, chloro, or bromo substituents.

- Used as non-steroidal anti-inflammatory drug (NSAID) impurities or metabolites .

Comparison :

| Property | Target Compound | Naproxen Derivatives |

|---|---|---|

| Aromatic System | Ethyl/methyl aniline | Naphthalene |

| Substituents | Sulfonyl acetyl | Halogens (Cl, Br), hydroxyl |

| Application | Environmental studies | Pharmaceutical impurities |

| Pharmacological Role | N/A | NSAID metabolism |

The target compound’s aniline ring contrasts with the naphthalene system in Naproxen derivatives, reflecting divergent applications in environmental toxicology versus NSAID metabolism .

Amino Acid Derivatives: Structural Analogues

Example: (S)-2-Amino-3-(methylamino)-propanoic acid. Key Features:

Comparison :

| Property | Target Compound | (S)-2-Amino-3-(methylamino)-propanoic acid |

|---|---|---|

| Functional Groups | Sulfonyl acetyl | Amino, methylamino |

| Solubility | High (sulfonic acid) | Moderate (polar amino groups) |

| Application | Environmental studies | Biochemical research |

The target compound’s sulfonic acid group provides distinct physicochemical properties, making it more suited for environmental analysis compared to amino acid derivatives .

Biological Activity

(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid, also known as N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine, is a compound with significant biological relevance. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H19NO6S

- Molecular Weight : 329.37 g/mol

- CAS Number : 1418095-19-8

- SMILES Notation : CCc1cccc(C)c1N(C@@HC(=O)O)C(=O)CS(=O)(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing literature:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory cytokines.

- Modulation of Signaling Pathways : It is suggested that this compound can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.

Table 1: Summary of Research Findings

Detailed Research Insights

- Antioxidant Effects :

- Neuroprotective Studies :

- Anti-inflammatory Mechanisms :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid?

- Methodological Answer : Synthesis typically involves stepwise acylation and sulfonation reactions. For purification, use preparative HPLC with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% TFA). Salt formation (e.g., dihydrochloride) can enhance crystallinity, as seen in structurally similar amino acid derivatives . Impurity profiling using reference standards (e.g., EP-grade impurities listed in pharmacopeial guidelines) ensures purity >98% .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

- Methodological Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to verify enantiomeric purity. Structural confirmation requires tandem techniques:

- NMR : Analyze proton/carbon shifts for sulfonyl and acetyl groups (e.g., δ 2.1–2.5 ppm for methyl groups) .

- X-ray crystallography : Resolve the (2S) configuration using single-crystal diffraction, as demonstrated for related propanoic acid derivatives .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C₁₅H₂₁NO₅S) with <2 ppm error .

Q. What analytical techniques are optimal for assessing purity and stability under varying storage conditions?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) for routine purity checks. For stability studies, conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor degradation products via LC-MS/MS. Reference pharmacopeial impurity standards (e.g., EP Impurities A–N) aid in identifying hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s in vitro biological activity while minimizing assay variability?

- Methodological Answer :

- Enzyme inhibition assays : Use kinetic assays (e.g., fluorescence polarization) with positive/negative controls to measure IC₅₀ values. Include buffer systems mimicking physiological pH (7.4) and ionic strength .

- Cell-based studies : Apply a randomized block design (e.g., split-plot with replicates) to account for plate-to-plate variability, as modeled in phytochemical studies . Normalize data to housekeeping genes/proteins to control for cell viability .

Q. What methodologies are recommended for studying the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Environmental simulation : Use OECD 301/307 guidelines to assess aerobic/anaerobic biodegradation in soil/water matrices. Quantify parent compound and metabolites via LC-MS/MS .

- Biotic transformation studies : Incubate with microbial consortia (e.g., activated sludge) and track sulfonate cleavage or acetyl group hydrolysis using isotopic labeling (e.g., deuterated analogs) .

Q. How should researchers address contradictions in solubility or bioactivity data across different experimental setups?

- Methodological Answer :

- Solubility discrepancies : Standardize solvent systems (e.g., DMSO stock solutions ≤10 mM) and use dynamic light scattering (DLS) to detect aggregation. Compare data against structurally similar compounds (e.g., sulfonated anilino acids) .

- Bioactivity variability : Apply meta-analysis tools (e.g., mixed-effects models) to harmonize data from multiple labs. Validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What advanced techniques can elucidate the compound’s interaction with protein targets or metabolic enzymes?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., sulfonate group binding to cationic residues) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking predictions .

- Metabolomics : Apply untargeted LC-HRMS to identify phase I/II metabolites in hepatocyte incubations .

Q. How can researchers design longitudinal studies to assess chronic toxicity or ecological impact?

- Methodological Answer : Adopt a tiered approach:

- Acute toxicity : Follow OECD 423 (acute oral toxicity) in rodent models.

- Chronic exposure : Use a split-split plot design with repeated measures (e.g., 12-month study) to evaluate organ-specific effects. Include biomarkers (e.g., serum ALT/AST for hepatotoxicity) .

- Ecological risk assessment : Model bioaccumulation factors (BCF) using quantitative structure-activity relationships (QSAR) and compare to regulatory thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.